molecular formula C13H15NO2S B1520425 N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide CAS No. 90401-89-1

N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide

Cat. No.: B1520425
CAS No.: 90401-89-1
M. Wt: 249.33 g/mol
InChI Key: AMZNKLYLFKFXDT-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide (CAS 90401-89-1) is a chemical compound with the molecular formula C13H15NO2S and a molecular weight of 249.33 g/mol . This molecule is characterized by a tetralone (5,6,7,8-tetrahydronaphthalen-1-one) backbone, a structure often explored in medicinal chemistry for its potential biological activity. The core structure is further functionalized with a sulfanyl group linked to a N,N-dimethylformamide (DMF) moiety, which can act as more than just a solvent and may serve as a building block in organic synthesis . DMF is a versatile reagent that can participate in various transformations as a source of carbon, hydrogen, nitrogen, or oxygen atoms, and is commonly used in processes such as formylation and as a component in Vilsmeier-Haack reagents . As a polar aprotic solvent with a high boiling point, DMF facilitates a wide range of polar mechanisms, including SN2 reactions . Researchers may utilize this compound in the development of novel pharmaceutical intermediates, in the study of enzyme inhibitors, or as a key precursor in the synthesis of more complex organic molecules. The product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper safety protocols should be followed during handling.

Properties

IUPAC Name

S-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)] N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-14(2)13(16)17-10-6-7-11-9(8-10)4-3-5-12(11)15/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZNKLYLFKFXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The compound features three key structural elements:

  • A 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl moiety (a partially hydrogenated naphthalene ring with a ketone group)
  • A sulfanyl (–S–) linkage connecting the naphthalenyl group to the formamide
  • An N,N-dimethyl formamide group attached via the sulfur atom

Preparation typically involves:

  • Functionalization of the naphthalene ring to introduce the ketone and sulfanyl groups
  • Formation of the thioether linkage by reacting a thiol or sulfide intermediate with a suitable formamide derivative
  • Introduction of the N,N-dimethyl formamide moiety via substitution or amidation reactions

Related Preparation Methods from Literature and Analogous Compounds

While direct preparation procedures for this exact compound are scarce, related amine and thioether syntheses provide useful data:

Method Reaction Conditions Yield Notes
Reductive amination of naphthaldehyde with dimethylamine hydrochloride using sodium tris(acetoxy)borohydride in tetrahydrofuran at room temperature for 12 h THF, NaOAc, AcOH, NaBH(OAc)3, 23 °C, 12 h 92% High yield method for dimethyl-naphthalen-1-yl-methyl-amine analogues; purification by silica gel chromatography
Palladium-catalyzed amination using NHC-Pd(II)-Im complex, sodium hydroxide in water at 50 °C for 3 h under inert atmosphere Water, NHC-Pd(II)-Im, NaOH, 50 °C, 3 h 95% Green chemistry approach for C–N bond formation under mild conditions
Potassium hydroxide-mediated coupling of (pseudo)halides with formamides in water at 80 °C for 3 h Water, KOH, 80 °C, 3 h 91% Environmentally friendly aqueous reaction for formamide derivatives

These methods highlight effective strategies for introducing N,N-dimethylamine moieties and related functional groups under mild and green conditions, which can be adapted for the synthesis of the target compound.

Experimental Data and Characterization Insights

  • NMR spectroscopy is essential for confirming the structure of the synthesized compound. For related dimethyl-naphthalenyl derivatives, typical ^1H NMR signals include aromatic protons in the 7.4–8.3 ppm range and methyl protons around 2.3 ppm.
  • ^13C NMR data show characteristic signals for aromatic carbons and the formamide carbonyl carbon near 160–180 ppm.
  • Purification is commonly performed using flash column chromatography on silica gel with hexanes/ethyl acetate mixtures.
  • Mass spectrometry confirms molecular weight and formula, with high-resolution mass spectrometry matching calculated values closely.

Summary Table of Preparation Methods for Related Compounds

Step Reagents/Conditions Outcome Yield (%) Reference
Reductive amination of naphthaldehyde with dimethylamine hydrochloride NaOAc, AcOH, NaBH(OAc)3, THF, 23 °C, 12 h Dimethyl-naphthalenyl methyl amine 92
Pd-catalyzed amination of benzyl chloride with N-formylmorpholine NHC-Pd(II)-Im, NaOH, water, 50 °C, 3 h N,N-dimethyl amine derivatives 95
Base-mediated coupling of (pseudo)halides with formamides KOH, water, 80 °C, 3 h Formamide derivatives 91

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{N,N-dimethyl-1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl ....

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of tetrahydronaphthalene compounds, including N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide, demonstrate notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments. A study highlighted the synthesis of various tetrahydronaphthalene derivatives and their evaluation for antioxidant activity, suggesting that modifications in their structure can lead to enhanced efficacy against oxidative damage .

Antitumor Activity

The compound has been investigated for its potential antitumor effects. In vitro studies have shown that certain tetrahydronaphthalene derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The presence of the sulfanyl group in this compound may contribute to its biological activity by facilitating interactions with cellular targets involved in cancer progression .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various polyfunctional tetrahydronaphthalene derivatives and evaluating their biological activities. The results demonstrated that specific modifications led to compounds with significant antitumor and antioxidant properties. The study concluded that the inclusion of different functional groups could enhance the therapeutic potential of these compounds .

Case Study 2: Structure–Activity Relationship (SAR) Analysis

Another research effort involved a detailed SAR analysis of tetrahydronaphthalene derivatives, including this compound. The findings indicated that variations in substituents on the naphthalene ring significantly influenced the biological activity of the compounds. This analysis is crucial for guiding future drug design efforts targeting specific diseases .

Mechanism of Action

The mechanism by which N,N-Dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to derivatives sharing the 5-oxo-tetrahydronaphthalene scaffold but differing in substituents and functional groups.

Table 1: Key Structural and Commercial Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Reactivity References
This compound 90401-89-1 C₁₃H₁₅NO₂S 249.33 Sulfanyl, dimethylformamide Commercial availability; potential reactivity in nucleophilic substitutions
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide 88611-67-0 C₁₂H₁₃NO₂ 203.24 Acetamide Used in healing drugs; pharmacological applications
N-(4-(N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide (4o) Not provided C₁₈H₁₈N₂O₄S 374.41 Sulfamoyl, acetamide Synthesized via copper-catalyzed reactions; structural complexity for biological targeting
5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl tosylate Not provided C₁₇H₁₆O₄S₂ 364.43 Tosylate (sulfonate ester) Reactive intermediate in nickel-catalyzed Conia-Ene reactions (40% yield)

Pharmacological and Industrial Relevance

  • Sulfonamide Derivatives : Compounds like 4o () demonstrate the therapeutic versatility of sulfonamide-tetralone hybrids, possibly as enzyme inhibitors or receptor modulators .

Physicochemical and Commercial Differences

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (249.33 vs. 203.24 for the acetamide analogue) may reduce solubility but enhance binding affinity in biological systems.
  • Cost and Availability : Commercial vendors offer the target compound at premium prices (e.g., $536/g for 1 g) compared to simpler acetamide derivatives, reflecting synthetic complexity .

Biological Activity

N,N-Dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The compound was synthesized using a microwave-assisted method involving a mixture of 3-amino-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one and N,N-dimethylformamide dimethyl acetal. The reaction yielded yellow crystals with a melting point of 162 °C and a yield of 43% . Characterization was performed using various spectroscopic techniques:

TechniqueObservations
IR Spectrum Peaks at 1667 cm1^{-1} (C=O), 1621 cm1^{-1} (C=N)
1H-NMR δ: 1.78–1.88 (m, 4H), 2.6 (t, 2H), 3.3 (s, 6H)
13C-NMR δ: 22.17–163.27 (various carbon environments)

Biological Activity

The biological activity of this compound has been explored in several studies highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis and function .

Anticancer Activity

Research indicates that derivatives of tetrahydronaphthalene compounds often show promising anticancer properties. In one study, compounds structurally related to this compound were evaluated against various cancer cell lines including HeLa and MCF7. Results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Case Study on Anticancer Properties : A study assessed the anticancer efficacy of tetrahydronaphthalene derivatives against HepG2 and Colo205 cell lines. The results showed that these compounds significantly inhibited cell proliferation compared to untreated controls .
  • Antibacterial Screening : Another study screened various derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound showed IC50 values comparable to standard antibiotics .

The proposed mechanisms for the biological activities include:

  • Antibacterial : Disruption of bacterial membrane integrity leading to cell lysis.
  • Anticancer : Induction of apoptosis via mitochondrial pathways and inhibition of specific oncogenic signaling pathways.

Q & A

Q. How to profile metabolites or degradation products?

  • Methodology :
  • Use LC-HRMS/MS with fragmentation patterns to identify metabolites. For example, oxidation of the sulfanyl group may yield sulfoxide or sulfone derivatives.
  • Reference fragmentation libraries for tetrahydronaphthalenone analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide

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